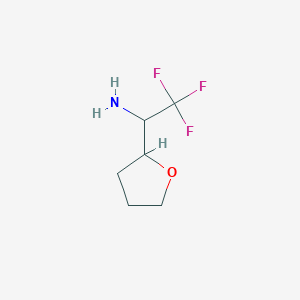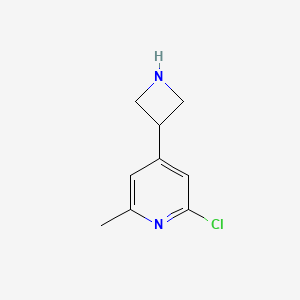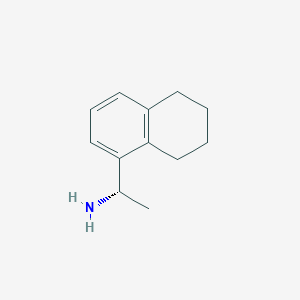
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride is a chemical compound characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group The compound is notable for its unique structural features, including the difluoro and dimethyl substituents on the pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Difluoro and Dimethyl Groups: The difluoro and dimethyl groups can be introduced through selective fluorination and alkylation reactions.
Attachment of the Sulfonyl Chloride Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can undergo reduction reactions to convert the sulfonyl chloride group to a sulfonyl group or other reduced forms.
Oxidation Reactions: Oxidation reactions can further modify the functional groups present in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through substitution with amines.
Sulfonate Derivatives: Formed through substitution with alcohols.
Sulfonothioate Derivatives: Formed through substitution with thiols.
Applications De Recherche Scientifique
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The difluoro and dimethyl groups may influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,3-Difluoro-2,2-dimethylpentyl)-2-methylcyclobutanol: A structurally similar compound with a cyclobutanol ring instead of a cyclopropane ring.
3,3-Difluoro-2,2-dimethylpropane-1-sulfonyl chloride: A related compound with a propane backbone instead of a pentyl chain.
Uniqueness
1-(3,3-Difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride is unique due to its specific combination of a cyclopropane ring, difluoro and dimethyl substituents, and a sulfonyl chloride group
Propriétés
Formule moléculaire |
C10H17ClF2O2S |
|---|---|
Poids moléculaire |
274.76 g/mol |
Nom IUPAC |
1-(3,3-difluoro-2,2-dimethylpentyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H17ClF2O2S/c1-4-10(12,13)8(2,3)7-9(5-6-9)16(11,14)15/h4-7H2,1-3H3 |
Clé InChI |
FSGLNLFRZZZSPZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)(C)CC1(CC1)S(=O)(=O)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-Chloro-2-(difluoromethoxy)phenyl]acetonitrile](/img/structure/B13534211.png)









![2-[3-(Dimethylamino)propoxy]aceticacidhydrochloride](/img/structure/B13534272.png)


![6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)
